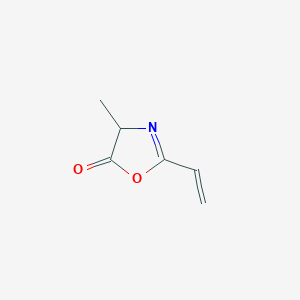
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one, also known as EMX, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has a unique structure that makes it a promising candidate for use in pharmaceuticals, materials science, and other areas of research. In
Applications De Recherche Scientifique
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential applications in a variety of scientific fields, including materials science, pharmaceuticals, and agriculture. In materials science, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been used as a building block for the synthesis of new polymers with unique properties. In pharmaceuticals, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer. In agriculture, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been studied for its potential as a plant growth regulator.
Mécanisme D'action
The mechanism of action of 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in inflammation and cancer. 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one can inhibit the growth of cancer cells and reduce inflammation. In animal studies, 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one in lab experiments is its unique structure, which makes it a useful building block for the synthesis of new compounds. However, one limitation of using 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one is its potential toxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for research on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one. One area of interest is the development of new polymers and materials based on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one. Another area of interest is the development of new pharmaceuticals based on 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one, particularly for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one and its potential side effects.
Méthodes De Synthèse
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one can be synthesized through a variety of methods, including the reaction of 2-amino-4-methyl-5-nitroso-1,3-oxazole with acetaldehyde. This reaction produces 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one as a yellow crystalline solid with a melting point of 123-124°C. Another method for synthesizing 2-ethenyl-4-methyl-4H-1,3-oxazol-5-one involves the reaction of 2-amino-4-methyl-5-nitroso-1,3-oxazole with ethyl acrylate in the presence of a catalyst.
Propriétés
Numéro CAS |
159439-89-1 |
|---|---|
Nom du produit |
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one |
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
2-ethenyl-4-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C6H7NO2/c1-3-5-7-4(2)6(8)9-5/h3-4H,1H2,2H3 |
Clé InChI |
DPODNGMCVCYGFM-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OC(=N1)C=C |
SMILES canonique |
CC1C(=O)OC(=N1)C=C |
Synonymes |
5(4H)-Oxazolone,2-ethenyl-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
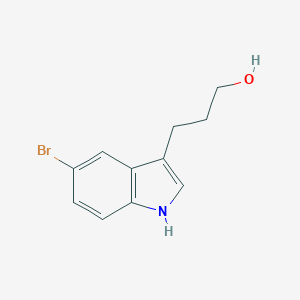
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
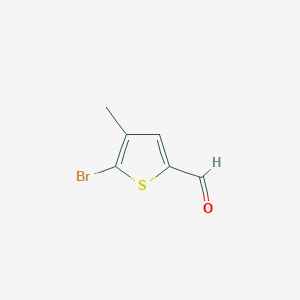
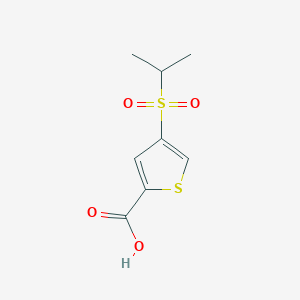
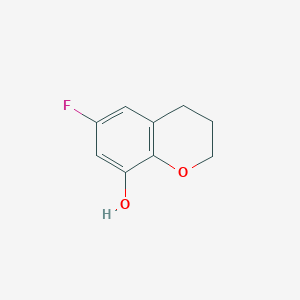
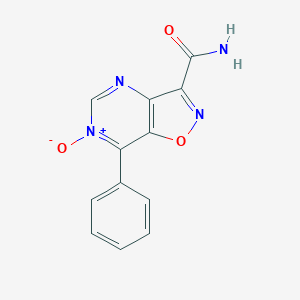
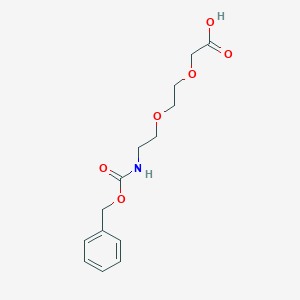
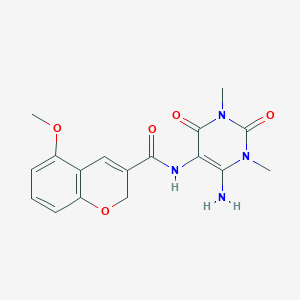
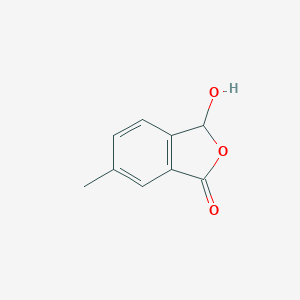
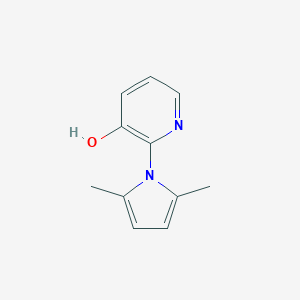
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)